Tetramethylammoniumhydrogenphthalat

Übersicht

Beschreibung

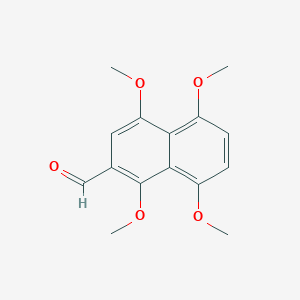

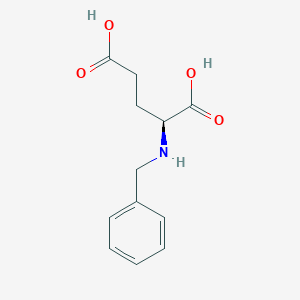

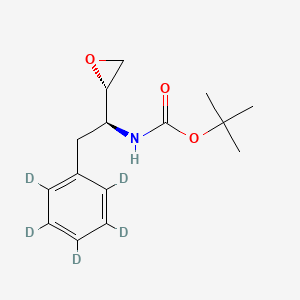

Tetramethylammonium hydrogen phthalate is used in electrolyte formulations . It is a compound with the chemical formula C12H17NO4 .

Synthesis Analysis

The synthesis of tetramethylammonium salts has been described in various studies . These compounds crystallize in the monoclinic P 2 1 /n space group, with one tetraalkylammonium cation and one anion in the asymmetric unit .Molecular Structure Analysis

The molecular formula of Tetramethylammonium hydrogen phthalate is C12H17NO4 . The structures of these compounds are stabilized by C–H···O hydrogen bonds between ions . Additionally, structures of these compounds are stabilized by π–π interactions or C–H···π interactions between anions .Physical and Chemical Properties Analysis

Tetramethylammonium hydrogen phthalate has a molecular weight of 239.268 Da . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Elektrochemie

In der Elektrochemie wird TMPA hauptsächlich in Elektrolytlösungen verwendet . Es wird wegen seiner Reinheit und elektrochemischen Qualität geschätzt, was es für empfindliche Anwendungen wie die Kondensatorherstellung geeignet macht. TMPA kann für bestimmte Leistungsanforderungen feinabgestimmt werden, während gleichzeitig extrem niedrige Metall- und Halogenidkonzentrationen beibehalten werden, was für die Verbesserung der elektrochemischen Stabilität und des elektrochemischen Fensters von Kondensatoren entscheidend ist .

Analytische Chemie

TMPA findet in der analytischen Chemie Verwendung als Bestandteil von Elektrolytlösungen . Seine hohe Reinheit und gleichbleibende Qualität machen es zur idealen Wahl für präzise Messungen und Kalibrierungen in analytischen Geräten. Dies gewährleistet genaue und zuverlässige Ergebnisse bei verschiedenen analytischen Verfahren.

Materialwissenschaft

In der Materialwissenschaft wird TMPA bei der Entwicklung von Elektrolytlösungen für verschiedene Materialien eingesetzt . Es hilft bei der Untersuchung der Materialeigenschaften und des Verhaltens unter verschiedenen elektrochemischen Bedingungen. Diese Anwendung ist für die Innovation neuer Materialien mit gewünschten elektrischen Eigenschaften von Bedeutung.

Biochemie

TMPA wird in der Biochemie zur Untersuchung des Ionentransports und des Membranpotentials in biologischen Systemen eingesetzt . Seine Rolle in Elektrolytlösungen ist entscheidend für die Nachahmung biologischer Umgebungen und das Verständnis der elektrochemischen Aspekte von Zellfunktionen.

Umweltwissenschaften

In den Umweltwissenschaften ist die Rolle von TMPA nicht direkt festgelegt, aber Verbindungen wie TMPA werden häufig in Geräten zur Umweltüberwachung verwendet . Sie können Teil der Sensoren und Geräte sein, die Umweltparameter messen, und tragen zur Forschung über Umweltverschmutzung und Ökosystemgesundheit bei.

Pharmazeutische Forschung

Obwohl bestimmte Anwendungen von TMPA in der pharmazeutischen Forschung nicht im Detail beschrieben werden, sind Verbindungen dieser Art im Allgemeinen an Arzneimittelformulierungen und Stabilitätsstudien beteiligt . TMPA könnte verwendet werden, um die Stabilität von Arzneimitteln unter verschiedenen Bedingungen zu untersuchen, was zur Entwicklung sicherer und wirksamer Medikamente beiträgt.

Elektrochemische Sensoren

TMPA ist ein integraler Bestandteil der Herstellung von elektrochemischen Sensoren . Diese Sensoren sind entscheidend für die Detektion und Quantifizierung von Substanzen, und die Rolle von TMPA in der Elektrolytlösung ist entscheidend für die Leistung und Empfindlichkeit des Sensors.

Kondensatorherstellung

Schließlich ist TMPA speziell dafür ausgelegt, die hohen Anforderungen der heutigen Kondensatorhersteller zu erfüllen . Seine Fähigkeit, für bestimmte Leistungsanforderungen angepasst zu werden, macht es zu einem wertvollen Bestandteil bei der Herstellung hochwertiger Kondensatoren.

Safety and Hazards

Wirkmechanismus

Target of Action

Tetramethylammonium (TMA), a component of Tetramethylammonium Hydrogen Phthalate, is the simplest quaternary ammonium cation . It primarily targets the nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

TMA interacts with its targets, the nicotinic and muscarinic ACh receptors, in a two-phase process. Initially, it stimulates these receptors, enhancing neurotransmission in sympathetic and parasympathetic ganglia. This is followed by a blocking phase, leading to depolarization . TMA also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Result of Action

The molecular and cellular effects of Tetramethylammonium Hydrogen Phthalate’s action are primarily related to its influence on ACh receptors. By stimulating and then blocking these receptors, it can affect nerve signal transmission, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .

Biochemische Analyse

Biochemical Properties

Tetramethylammonium hydrogen phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable complexes with metal ions, which are crucial for catalytic activities in biochemical processes . The compound’s interaction with enzymes such as oxidoreductases and transferases can influence the rate of biochemical reactions, thereby affecting metabolic pathways . Additionally, Tetramethylammonium hydrogen phthalate can act as a ligand, binding to specific proteins and altering their conformation and function .

Cellular Effects

Tetramethylammonium hydrogen phthalate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, Tetramethylammonium hydrogen phthalate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of target genes .

Molecular Mechanism

The molecular mechanism of action of Tetramethylammonium hydrogen phthalate involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, Tetramethylammonium hydrogen phthalate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetramethylammonium hydrogen phthalate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Tetramethylammonium hydrogen phthalate can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of Tetramethylammonium hydrogen phthalate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Studies have shown that high doses of Tetramethylammonium hydrogen phthalate can lead to systemic toxicity, including liver and kidney damage, as well as neurotoxicity . Additionally, threshold effects have been observed, where specific dosages are required to elicit a particular biological response .

Metabolic Pathways

Tetramethylammonium hydrogen phthalate is involved in various metabolic pathways. It can interact with enzymes and cofactors that are essential for metabolic processes . For example, the compound can be metabolized through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) processes, leading to the formation of metabolites that are excreted via urine and feces . These metabolic pathways can influence the compound’s bioavailability and toxicity, as well as its effects on metabolic flux and metabolite levels .

Eigenschaften

IUPAC Name |

2-carboxybenzoate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);1-4H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTFRASJMFIJPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891096 | |

| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

79723-02-7 | |

| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79723-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079723027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylammonium hydrogenphthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.